molecular formula C12H10N2O B8730862 1-(2-Phenylpyrimidin-5-yl)ethanone

1-(2-Phenylpyrimidin-5-yl)ethanone

Cat. No.: B8730862
M. Wt: 198.22 g/mol
InChI Key: JHGXKFWTQYONAL-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(2-phenylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)11-7-13-12(14-8-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

JHGXKFWTQYONAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution consisting of N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide (Step I, 1.80 g, 7.39 mmol) in anhydrous THF (20 mL) was cooled in a −60° C. bath (ethanol, CO2(s)). Methylmagnesium chloride (Aldrich, 3.0 M in THF, 2.75 mL, 8.14 mmol) was subsequently added dropwise to the reaction mixture. The reaction mixture was stirred for 30 minutes in the −60° C. bath and was subsequently allowed to warm to room temperature over one hour. The crude reaction mixture was then poured into a separatory funnel that contained diethyl ether (200 mL) and saturated ammonium chloride (150 mL). The organic layer was separated and the aqueous layer was washed again with diethyl ether (100 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford a white solid as the crude product. The crude solid was triturated with a hexane-ethyl acetate (9:1 v/v) mixture (20 mL). The precipitate in solution was filtered to afford the title compound as a white solid (1.15 g, 78% yield); Rf 0.72 with 1:1 v/v hexanes-ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 9.25 (s, 2H), 8.53 (dd, 2H), 7.58 (m, 3H), 2.63 (s, 3H); MS (APCI+) m/z 199.0 (M+1).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
78%

Synthesis routes and methods II

Procedure details

A stirring mixture consisting of palladium(II) acetate (215 mg, 0.32 mmol) and triphenylphosphine (335 mg, 1.28 mmol) in 1,4-dioxane (25 mL) was heated at 80° C. for 30 minutes. The dark reaction mixture was cooled to room temperature, and to this reaction mixture was added a solution consisting of 5-bromo-2-phenylpyrimidine (Example 1A, 3.0 g, 13 mmol) and tributyl(1-ethoxyvinyl)tin (4.74 mL, 14.0 mmol) in 1,4-dioxane (63 mL). The reaction mixture was stirred and heated at 75° C. overnight and was subsequently cooled to room temperature. The reaction progress was monitored by thin layer chromatography (95:5 v/v hexanes-ethyl acetate) until completion. The reaction mixture was treated with 1 N hydrochloric acid (19 mL) for one hour at room temperature and poured into a saturated aqueous sodium bicarbonate solution. The organic material was extracted two times with a mixture of ethyl acetate and hexanes, and the combined organic phase was washed sequentially with water and brine, and was dried over anhydrous magnesium sulfate, filtered through a well packed pad of magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in dichloromethane (30 mL) and diluted with hexanes (30 mL). The resulting precipitate was filtered to give the title intermediate (872 mg). The filtrate was applied to a 80-g silica column eluted with 1:1:9 v/v/v ethyl acetate-dichloromethane-hexanes to afford 1.01 g of additional title intermediate (1.88 g total, 74%); Rf 0.23 with 9:1 v/v hexanes-ethyl acetate solvent system; 1H-NMR (400 MHz; DMSO-d6) δ 9.4 (s, 2H), 8.45-8.50 (m, 2H), 7.5-7.7 (m, 3H), 2.68 (s, 3H); MS (ESI+) m/z 199 (M+1).
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
63 mL
Type
solvent
Reaction Step Seven
Quantity
215 mg
Type
catalyst
Reaction Step Eight

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